molecular formula C12H9N3O2 B5428575 N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5428575
M. Wt: 227.22 g/mol
InChI Key: GKLPYFCWBBSYRV-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide: is a heterocyclic compound that contains an oxazole ring, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically begins with 2-cyanophenylisothiocyanate and 5-methyl-1,2-oxazole-3-carboxylic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid and the isothiocyanate.

    Industrial Production Methods: Industrial production may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyano group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted oxazole derivatives with new functional groups.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide inhibits specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

    N-(2-cyanophenyl)benzamide: Similar structure but lacks the oxazole ring.

    5-methyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the cyano group.

    2-cyanophenylisothiocyanate: Similar structure but lacks the oxazole ring and carboxamide group.

Uniqueness:

Properties

IUPAC Name

N-(2-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-5-3-2-4-9(10)7-13/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLPYFCWBBSYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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